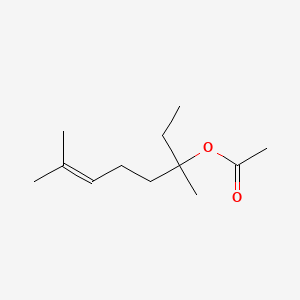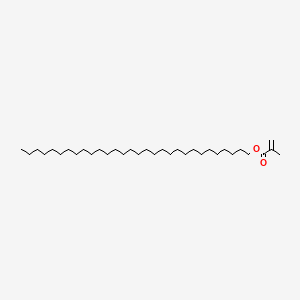
Triacontyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacontyl methacrylate is an organic compound with the molecular formula C₃₄H₆₆O₂. It is a long-chain ester of methacrylic acid and is known for its hydrophobic properties. This compound is used in various applications, particularly in the field of polymer chemistry, due to its ability to form stable and durable polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triacontyl methacrylate can be synthesized through the esterification of methacrylic acid with triacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: Triacontyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form high molecular weight polymers.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze back to methacrylic acid and triacontanol.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used under controlled temperature conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or potassium carbonate are employed.
Major Products:
Polymerization: High molecular weight polymers with applications in coatings and adhesives.
Hydrolysis: Methacrylic acid and triacontanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Triacontyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialty polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its hydrophobic nature.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which triacontyl methacrylate exerts its effects is primarily through its ability to form stable polymers. The methacrylate group undergoes polymerization, leading to the formation of long-chain polymers. These polymers exhibit excellent mechanical properties and chemical resistance, making them suitable for various applications. The hydrophobic nature of the triacontyl group also contributes to the water-resistant properties of the resulting polymers.
Comparación Con Compuestos Similares
- Hentriacontyl methacrylate
- Dothis compound
- Hexathis compound
Comparison: this compound is unique due to its specific chain length, which imparts distinct hydrophobic properties and polymerization behavior. Compared to henthis compound and dothis compound, this compound offers a balance between chain length and polymer properties, making it suitable for a broader range of applications. Hexathis compound, with a longer chain, may provide enhanced hydrophobicity but could be more challenging to polymerize effectively.
Propiedades
Número CAS |
93857-97-7 |
|---|---|
Fórmula molecular |
C34H66O2 |
Peso molecular |
506.9 g/mol |
Nombre IUPAC |
triacontyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C34H66O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-36-34(35)33(2)3/h2,4-32H2,1,3H3 |
Clave InChI |
GHPRLFYOUPKDQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



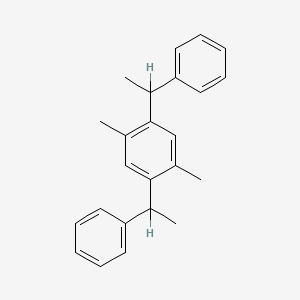
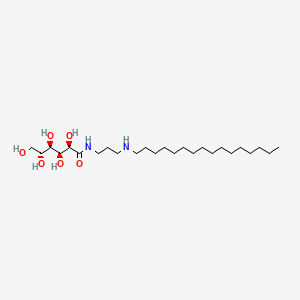
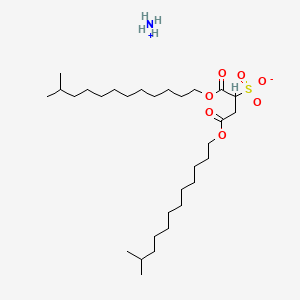
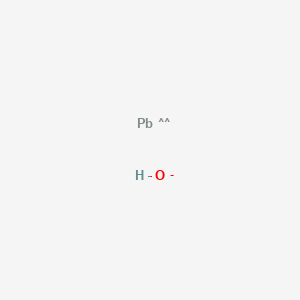
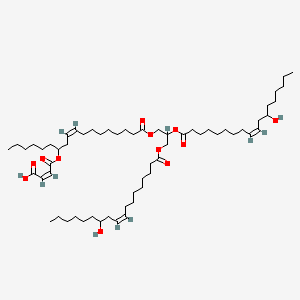
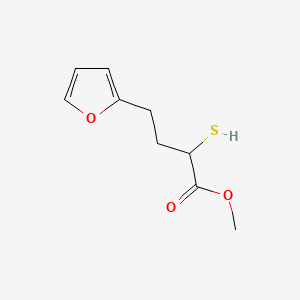
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
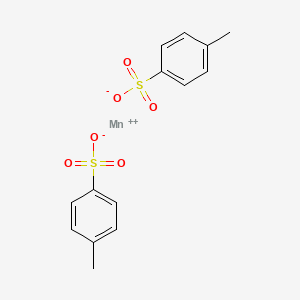
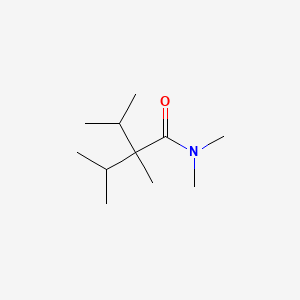
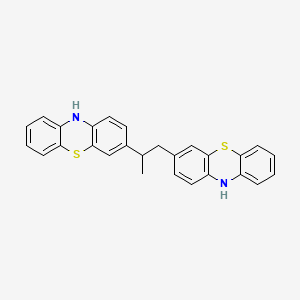

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
